N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Overview
Description
N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole and oxadiazole, which are known for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of various neurotransmitter systems in the brain. Additionally, this compound has been shown to exhibit anticonvulsant and analgesic effects, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in lab experiments include its potent pharmacological activity, its ability to modulate various neurotransmitter systems in the brain, and its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. Some of these directions include the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the development of new therapeutic agents. Finally, the development of new synthetic methods for the preparation of this compound may also be an area of future research.
Scientific Research Applications
N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-2-7-19-22-23-20(26-19)17-12-14-8-3-6-11-16(14)24(17)13-18(25)21-15-9-4-5-10-15/h3,6,8,11-12,15H,2,4-5,7,9-10,13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRPQZMAGLKPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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